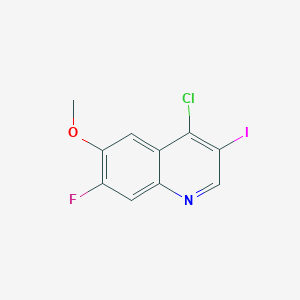

4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

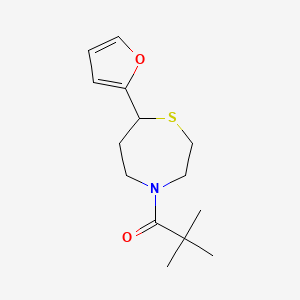

4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline is a chemical compound with the CAS Number: 1602859-53-9 . It has a molecular weight of 337.52 and its IUPAC name is 4-chloro-7-fluoro-3-iodo-6-methoxyquinoline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6ClFINO/c1-15-9-2-5-8 (3-6 (9)12)14-4-7 (13)10 (5)11/h2-4H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It’s stored at a temperature of 4 degrees .Applications De Recherche Scientifique

Synthesis and Building Blocks for Antibiotics

A practical and scalable synthesis route for halogenated quinolines, closely related to 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline, has been developed. These halogenated quinolines are key building blocks in antimicrobial drug discovery (Flagstad et al., 2014).

Chemosensor for Cadmium Detection

Research on a related compound, 5-Chloro-8-methoxyquinoline, has shown its ability to act as a chemosensor for cadmium, selectively responding to Cd2+ ions. This has applications in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis for Research and Development

A two-step synthesis of 3-fluoro-6-methoxyquinoline, a similar compound, has been described, highlighting the method's simplicity and potential for large-scale applications (Li et al., 2008).

Substrates for Synthesis of Complex Quinolines

A study demonstrates the use of 2-aryl-4-chloro-3-iodoquinolines as substrates for synthesizing complex quinolines, showing the versatility of halogenated quinolines in chemical synthesis (Mphahlele et al., 2008).

Antimicrobial and Molecular Docking Studies

A novel 4-chloro-8-methoxyquinoline compound demonstrated antimicrobial activity and was investigated for its potential as an inhibitor of DNA gyrase and Lanosterol 14 α-demethylase, highlighting the biological activity of similar compounds (Murugavel et al., 2017).

Fluorescence and Photochemical Analysis

Studies on 6-methoxyquinoline and related compounds have investigated their fluorescence and photochemical reactivity, demonstrating their potential in analytical chemistry applications (Fidanza & Aaron, 2010).

Antitumor Agents

Research on quinoline derivatives, including those with structural similarities to 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline, has led to the development of potent antitumor agents, showing the compound's potential in cancer treatment (Chou et al., 2010).

Safety and Hazards

Mécanisme D'action

Mode of Action

Quinoline derivatives often interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function . The presence of halogens (chlorine, fluorine, iodine) and a methoxy group in this compound could influence its binding characteristics and potency.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. Given the broad range of biological activities exhibited by quinoline derivatives, it’s likely that multiple pathways could be impacted .

Result of Action

The molecular and cellular effects of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline’s action are unknown due to the lack of research on this compound . The effects would depend on the compound’s specific targets and the nature of its interaction with these targets.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .

Propriétés

IUPAC Name |

4-chloro-7-fluoro-3-iodo-6-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFINO/c1-15-9-2-5-8(3-6(9)12)14-4-7(13)10(5)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLRWGDFPFFFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)I)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxybenzoyl)benzohydrazide](/img/structure/B2454079.png)

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2454085.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454088.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2454089.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2454096.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2454099.png)